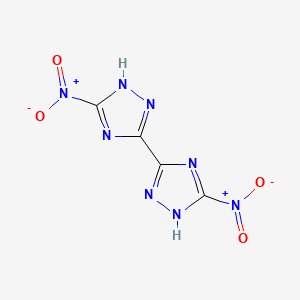

5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole

Descripción general

Descripción

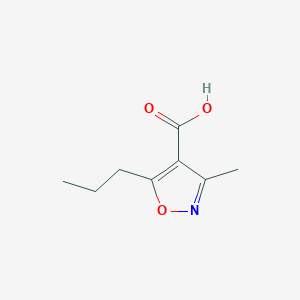

5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole (DNBT) is a nitrogen-rich compound with the molecular formula C4H2N8O4 . It belongs to the azole family of energetic materials, which includes tetrazoles, triazoles, pyrazoles, and others .

Synthesis Analysis

The synthesis of DNBT has seen significant work, particularly in the creation of energetic cocrystals . These cocrystals incorporate a class of energetic materials that have seen significant synthetic work . For example, a cocrystal was obtained with the triazole 5-amino-3-nitro-1H-1,2,4-triazole (ANTA) in a stoichiometry of 2:1 (ANTA:DNBT) .Molecular Structure Analysis

The molecular structure of DNBT can be represented by the canonical SMILES stringC1(=NNC(=N1)N+[O-])C2=NNC(=N2)N+[O-] . The compound has a complex structure with multiple nitrogen and oxygen atoms, contributing to its energetic properties . Chemical Reactions Analysis

The decomposition and reactive molecular dynamics (RMD) simulation of DNBT have been studied . The form of DNBT during decomposition is determined by the temperature of the initial reactant .Physical And Chemical Properties Analysis

DNBT has a molecular weight of 226.11 g/mol . It has a high density, which contributes to its high predicted detonation velocities . The compound has a topological polar surface area of 175 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole has been used in the synthesis of various nitro derivatives, demonstrating high density and good thermal stability, making it of interest for composite high-energy materials (Semenov et al., 2017).

- The compound has also been a key component in the design of high-performance insensitive energetic materials, where the introduction of N-oxides improves energetic properties (Dippold & Klapötke, 2013).

Energetic Material Development

- 3,5-Dinitro-1,2,4-triazolates, derived from this compound, are explored for energetic material applications due to their high thermal stability and low shock sensitivity (Haiges et al., 2015).

- Its application in the synthesis of energetic cocrystals highlights its potential in the azole family of energetic materials (Bennion et al., 2015).

High-Density Energetic Materials

- The synthesis of this compound derivatives has led to the development of high-energy-density materials with promising properties for explosive applications (Thottempudi & Shreeve, 2011).

- High-energy metal–organic frameworks (MOFs) based on this compound have been synthesized, exhibiting high density and thermal stability, making them potential candidates for high-energy density materials (Dong et al., 2017).

Advanced Explosive Properties

- Derivatives of this compound have been synthesized with properties indicating a good balance between high energy and low sensitivity, suitable for use as high-energy-density materials (Huang et al., 2017).

- It has also been used in the synthesis of advanced heat-resistant explosives, surpassing the performance of some current industrially used explosives (Yan et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy materials, particularly in the military and aerospace industry . This compound is a potential explosive that can be synthesized in two steps starting from aminoguanidinium carbonate and oxalic acid .

Mode of Action

The mode of action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involves its decomposition and reactive molecular dynamics (RMD) simulation . The form of the compound during this process is determined by the temperature of the initial reactant .

Biochemical Pathways

The biochemical pathways affected by 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole involve the generation of nitrogen gas (N2) and nitrogen dioxide (NO2) during the initial heating process . These gases dominate the gas phase products during this process .

Pharmacokinetics

It’s known that the compound has high thermal stability, with decomposition temperatures of 323 °c .

Result of Action

The result of the action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is the generation of high-energy density materials. The detonation velocity and pressure of these materials depend on their density, with a high energy density trending to increase the explosive capability .

Action Environment

The action of 5,5’-dinitro-2H,2’H-3,3’-bi-1,2,4-triazole is influenced by environmental factors such as temperature. For instance, interesting temperature jumps were found at 325 K and 350 K during the heating pattern and morphological changes under the initial thermal equilibrium . The maximum heating rate of the compound occurs at 3500 K .

Direcciones Futuras

Propiedades

IUPAC Name |

5-nitro-3-(5-nitro-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXZYSSGVZAEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes DNBT a promising candidate for energetic materials?

A1: DNBT exhibits several desirable characteristics for energetic materials, including high thermal stability and promising detonation properties. [, ] Research indicates that DNBT's thermal stability surpasses that of trinitrotoluene (TNT), a widely used explosive. [] This enhanced stability stems from its tricyclic structure formed by bridging ethylene or propylene moieties. [] Furthermore, DNBT exhibits high density, a crucial factor contributing to the performance of energetic materials. [] This high density, coupled with its nitrogen-rich nature, makes DNBT and its derivatives attractive for developing high-performance explosives. [, ]

Q2: How does the structure of DNBT contribute to its high density and thermal stability?

A2: DNBT's structure plays a crucial role in its desirable properties. X-ray crystallography reveals a very high density of 1.903 g/cm³ for DNBT, likely due to the efficient packing of its planar, rigid structure. [] Introducing an N-O bond, as seen in the derivative 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO), further increases the density. [] The high thermal stability arises from the robust tricyclic ring system formed through N,N’-alkylene bridges connecting the two polynitroazole units. [] This cyclic structure restricts molecular motion, enhancing thermal stability.

Q3: What research has been done on modifying DNBT to further improve its properties?

A3: Researchers are actively exploring modifications to DNBT to enhance its performance and tailor its properties. One approach involves synthesizing salts of DNBT with nitrogen-rich cations like ammonium, hydrazinium, and guanidinium. [] These salts, characterized by vibrational and NMR spectroscopy, DSC, and X-ray diffraction, aim to boost both performance and stability. [] Another avenue explores incorporating DNBT and DNBTO as ligands in metal-organic frameworks (MOFs). [] This strategy has yielded high-density MOFs with impressive thermal stability, demonstrating the potential of DNBT-based structures for high-energy density applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Chloro-2-(difluoromethoxy)phenyl]methanol](/img/structure/B1417315.png)

![6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417317.png)

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)